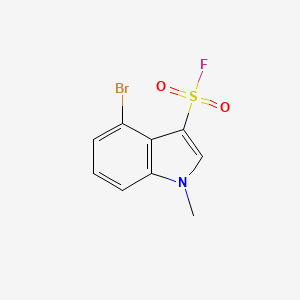
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride is a chemical compound that belongs to the class of indole derivatives. . The compound’s structure includes a bromine atom, a methyl group, and a sulfonyl fluoride group attached to the indole ring, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonylfluoride typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 1-methylindole, followed by sulfonylation with a sulfonyl chloride derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: The indole ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonylfluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of its biological activities, where the compound can inhibit key enzymes involved in disease processes .
Comparación Con Compuestos Similares
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride can be compared with other indole derivatives such as:
4-bromo-1-methylindole: Lacks the sulfonyl fluoride group, resulting in different chemical reactivity and biological activity.
Indole-3-acetic acid: A plant hormone with different functional groups and biological functions.
5-bromoindole: Another brominated indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromine atom, methyl group, and sulfonyl fluoride group, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Propiedades
Fórmula molecular |
C9H7BrFNO2S |
|---|---|
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
4-bromo-1-methylindole-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H7BrFNO2S/c1-12-5-8(15(11,13)14)9-6(10)3-2-4-7(9)12/h2-5H,1H3 |
Clave InChI |
KNKIFHIUHAFMOA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CC=C2Br)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


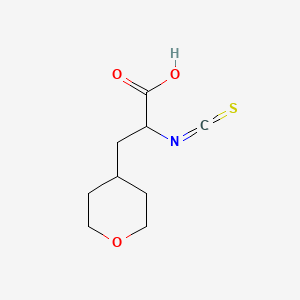
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)
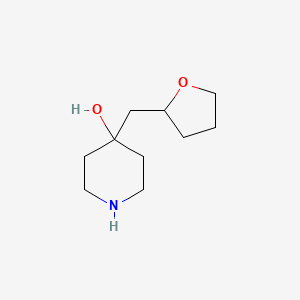
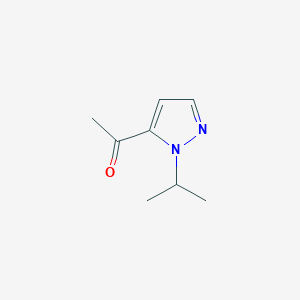
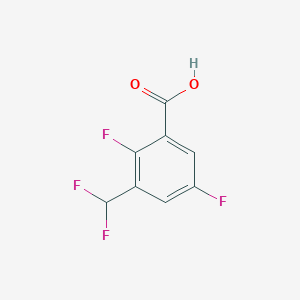
![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
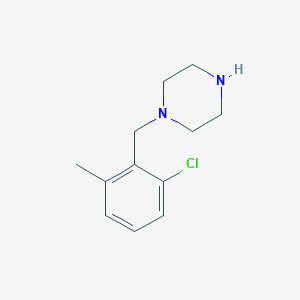
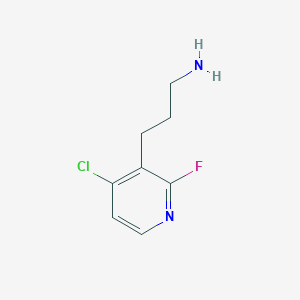
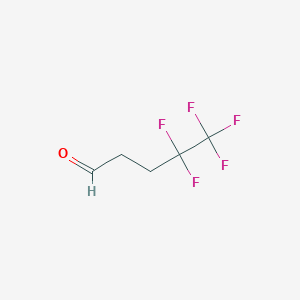
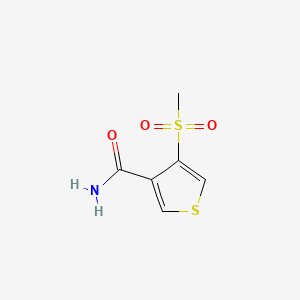
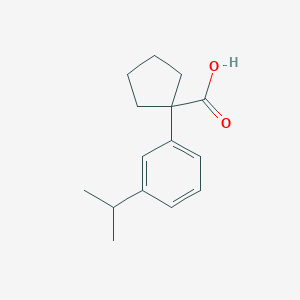

![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
